(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of bipiperidine derivatives This compound is characterized by its unique structure, which includes a bipiperidine core with a carboxylic acid group and a methyl substituent The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through the cyclization of appropriate diamine precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the reaction of the bipiperidine core with carboxylating agents like carbon dioxide or carboxylic acid derivatives.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: The bipiperidine core can be utilized in the design of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can serve as a probe or ligand in biological studies to investigate receptor interactions and signaling pathways.
Mechanism of Action
The mechanism of action of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4’-Bipiperidine: A structurally similar compound with a bipiperidine core but lacking the carboxylic acid and methyl groups.
4,4’-Bipiperidine Dihydrochloride: Another bipiperidine derivative with similar structural features but different functional groups.
Uniqueness
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group and the methyl substituent differentiates it from other bipiperidine derivatives, potentially enhancing its reactivity and specificity in various applications .
Properties
CAS No. |
2763741-41-7 |
---|---|
Molecular Formula |
C12H24Cl2N2O2 |
Molecular Weight |
299.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.